2-Oxa-5-azaspiro[3.5]nonane oxalate
Description
Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly vital in organic and medicinal chemistry. Their inherent three-dimensionality allows for a broader exploration of chemical space compared to traditional flat, aromatic structures. This spatial arrangement can lead to improved pharmacological properties, such as enhanced target binding and metabolic stability. The rigid nature of many spirocyclic systems also helps in reducing the entropic penalty upon binding to a biological target, potentially increasing potency.
Overview of Heterocyclic Spiro Compounds Featuring Oxygen and Nitrogen
Heterocyclic spiro compounds that incorporate both oxygen and nitrogen atoms are of particular interest due to the diverse functionalities these elements impart. The presence of nitrogen often provides a handle for modulating basicity and forming salts, which can improve solubility and bioavailability. The oxygen atom can act as a hydrogen bond acceptor and influence the polarity and metabolic profile of the molecule. This combination of atoms within a rigid spirocyclic framework makes these compounds attractive scaffolds for the design of novel therapeutic agents.
Specific Context of 2-Oxa-5-azaspiro[3.5]nonane Oxalate (B1200264) within Spiro[3.5]nonane Architecture
2-Oxa-5-azaspiro[3.5]nonane belongs to the spiro[3.5]nonane family, which consists of a four-membered ring fused to a six-membered ring. The introduction of an oxygen atom at the 2-position and a nitrogen atom at the 5-position within this framework creates a unique heterocyclic system. The oxalate salt form of this compound is often utilized to enhance its stability and handling properties for research and development purposes. While detailed research on this specific isomer is still emerging, its structural motifs suggest potential applications as a building block in the synthesis of more complex molecules for medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of 2-Oxa-5-azaspiro[3.5]nonane and its oxalate salt are crucial for its application in chemical synthesis and drug design.
Properties of the Free Base: 2-Oxa-5-azaspiro[3.5]nonane
The free base form, 2-Oxa-5-azaspiro[3.5]nonane, possesses the following computed properties:
| Property | Value | Source |
| Molecular Formula | C7H13NO | PubChem nih.gov |
| Molecular Weight | 127.18 g/mol | PubChem nih.gov |
| IUPAC Name | 2-oxa-5-azaspiro[3.5]nonane | PubChem nih.gov |
| SMILES | C1CCNC2(C1)COC2 | PubChem nih.gov |
| InChIKey | FNTBEHJVXDDFRG-UHFFFAOYSA-N | PubChem nih.gov |
This data is computationally generated.
Properties of the Oxalate and Hemioxalate Salts
The oxalate and hemioxalate salts of 2-Oxa-5-azaspiro[3.5]nonane are the forms commonly available from commercial suppliers. The formation of these salts can improve the compound's crystallinity, stability, and ease of handling.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2-Oxa-5-azaspiro[3.5]nonane oxalate | 1706462-77-2 | Not Specified | Not Specified |
| This compound (2:1) | 1523571-96-1 | C16H28N2O · C2H2O4 | Not Specified |
| 2-Oxa-5-azaspiro[3.5]nonane hemioxalate | 1046153-04-1 | C16H28N2O6 | 344.41 g/mol |
Synthesis and Characterization
General Synthetic Strategies for Oxa-Azaspiro[3.5]nonanes
The synthesis of oxa-azaspiro[3.5]nonane scaffolds can be challenging. However, methods for analogous compounds have been reported. For instance, the synthesis of the isomeric 2-oxa-7-azaspiro[3.5]nonane has been described. researchgate.net These syntheses often involve multi-step sequences to construct the spirocyclic core.
Characterization of this compound
Detailed characterization data for this compound, such as nuclear magnetic resonance (NMR) spectra and melting point, are not widely published in scientific literature. However, suppliers of this compound may provide a certificate of analysis with such information upon request.
Research and Applications
The unique structural features of 2-Oxa-5-azaspiro[3.5]nonane suggest its potential as a valuable building block in drug discovery and materials science.
Role as a Building Block in Medicinal Chemistry
Heterocyclic spirocycles like 2-Oxa-5-azaspiro[3.5]nonane are sought after as scaffolds for the development of new pharmaceuticals. The defined three-dimensional arrangement of the oxetane (B1205548) and piperidine (B6355638) rings can be exploited to present substituents in specific vectors, allowing for fine-tuning of interactions with biological targets. While specific applications of this compound are not extensively documented in peer-reviewed literature, related spiro[3.5]nonane derivatives have been investigated for various therapeutic areas.
Potential Applications in Drug Design
The spiro[3.5]nonane framework, in general, has been incorporated into molecules targeting a range of diseases. The introduction of heteroatoms, as in 2-Oxa-5-azaspiro[3.5]nonane, can modulate the physicochemical properties of these molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. The development of novel synthetic methods for such scaffolds is crucial for expanding their use in drug discovery programs.
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJBTNQYYQHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-96-1 | |
| Record name | 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Mechanistic Studies of 2 Oxa 5 Azaspiro 3.5 Nonane Oxalate
Fundamental Reaction Types of Spirocyclic Oxa-Azaspiro[3.5]nonanes
Oxidation Reactions
Spirocyclic oxa-azaspiro compounds can undergo oxidation reactions, which may involve the nitrogen atom or other parts of the molecule. Specific oxidizing agents can lead to the formation of various derivatives. A significant application of oxidation is in cyclization reactions, where an appended group on the nitrogen reacts to form new heterocyclic systems. For instance, oxidative cyclization of o-cycloalkylaminoacetanilides derived from spirocyclic oxetanes can be achieved using reagents like Oxone® (potassium peroxymonosulfate) in formic acid.
Reduction Reactions
The 2-Oxa-5-azaspiro[3.5]nonane structure can be subjected to reduction reactions. While the core spirocyclic system is relatively stable, functional groups attached to it can be readily reduced. For example, in the synthesis of precursors for cyclization reactions, a nitro group on an aromatic ring attached to the spirocycle's nitrogen is commonly reduced to an aniline (B41778) using agents like iron in aqueous ammonium (B1175870) chloride. This transformation is a crucial step in preparing substrates for subsequent oxidative cyclization.
Nucleophilic Substitution Reactions
The secondary amine in the piperidine (B6355638) ring of 2-Oxa-5-azaspiro[3.5]nonane is nucleophilic and readily participates in substitution reactions. This reactivity is frequently exploited to attach the spirocycle to other molecular scaffolds. A common example is the nucleophilic aromatic substitution where the nitrogen atom displaces a halogen on an electron-deficient aromatic ring, such as 1,4-dibromo-2-nitrobenzene (B110544). These reactions are typically performed in a polar aprotic solvent like DMF with a base such as potassium carbonate.
Oxidative Cyclization Reactions involving Spirocyclic Oxetane (B1205548) Derivatives
A key area of research for spirocyclic oxetanes like 2-Oxa-5-azaspiro[3.5]nonane involves their use as building blocks for constructing more complex, fused heterocyclic systems. Oxidative cyclization is a powerful method for achieving this.
Formation of Ring-Fused Benzimidazoles and Imidazobenzimidazoles
Research has demonstrated that derivatives of spirocyclic oxetanes can be effectively converted into ring-fused benzimidazoles and imidazobenzimidazoles. nih.gov The process typically begins with the synthesis of an o-cycloalkylaminoacetanilide, where the cycloamino part is the spirocyclic oxetane moiety.
Subsequent treatment with an oxidizing agent like Oxone® in an acidic medium, such as formic or acetic acid, induces an intramolecular cyclization to form the benzimidazole (B57391) ring fused to the piperidine portion of the spirocycle. nih.govnih.gov For example, the 2-oxa-7-azaspiro[3.5]nonane derivative has been successfully cyclized to yield a tetracyclic spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] system in high yield. Similarly, spirocyclic oxetane-fused imidazobenzimidazoles have been synthesized from 4,6-di(cycloamino)-1,3-phenylenediamine precursors through a comparable oxidative process. nih.gov
Table 1: Oxidative Cyclization to Form Spirocyclic Oxetane-Fused Benzimidazole
| Starting Acetanilide (B955) | Oxidizing Agent/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | Oxone® / Formic Acid | 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | 74% |
Mechanistic Pathways of Cyclization (e.g., N-oxide and nitroso-intermediates)
The mechanisms of these oxidative cyclizations have been investigated, revealing different pathways depending on the substrate. nih.gov
Nitroso-Intermediates in Benzimidazole Formation: When forming benzimidazoles from 2-(cycloamino)anilines, evidence points to the formation of an o-nitroso-tert-aniline intermediate. nih.gov The oxidation of the secondary aniline to a nitroso group is a key step that facilitates the subsequent cyclization. Researchers have provided evidence for this intermediate through reaction monitoring. nih.gov
N-oxide Intermediates in Imidazobenzimidazole Formation: In contrast, the oxidative cyclization of 2-(cycloamino)anilides to form imidazobenzimidazoles is believed to proceed through an N-oxide intermediate. nih.gov The presence of the acetyl group on the nitrogen alters the reaction pathway, favoring oxidation at a different site to form the N-oxide, which then drives the ring-closing reaction. This distinction highlights how subtle changes in the starting material can influence the mechanistic course of the cyclization. nih.govnih.gov
Influence of Spirocyclic Structure on Reactivity
The presence of the strained four-membered oxetane ring fused to the piperidine ring introduces notable conformational constraints. X-ray crystallographic analysis of derivatives of 2-oxa-5-azaspiro[3.5]nonane reveals specific geometric parameters that provide insight into its reactivity. For instance, studies on N-substituted derivatives indicate that the piperidine ring often adopts a chair conformation. However, the spiro-fusion with the oxetane ring can lead to a distortion of this chair, influencing the orientation of substituents on the piperidine nitrogen.
A key feature is the defined axial and equatorial positions on the piperidine ring relative to the plane of the oxetane. This fixed geometry can dictate the stereochemical outcome of reactions at the nitrogen atom or adjacent carbons. For example, in N-alkylation or acylation reactions, the approach of electrophiles can be sterically hindered or directed by the orientation of the oxetane ring.
Nuclear Magnetic Resonance (NMR) spectroscopic data further elucidates the structural influence in solution. The chemical shifts of the protons on the oxetane and piperidine rings provide information about their local electronic environment and spatial arrangement. In N-piperonyl derivatives of 2-oxa-5-azaspiro[3.5]nonane, specific Nuclear Overhauser Effect (NOE) correlations have been observed, which unambiguously determine the axial orientation of the piperonyl group on the piperidine ring. wiley-vch.de This conformational preference is a direct consequence of the spirocyclic system.
Table 1: Selected ¹H NMR Chemical Shifts and NOE Correlations for an N-Piperonyl Derivative of 2-Oxa-5-azaspiro[3.5]nonane wiley-vch.de
| Proton Assignment | Chemical Shift (ppm) | Key NOE Correlations |
| Oxetane Methylene (H-9") | 4.72 (axial) | H-4ax, H-3eq |
| Oxetane Methylene (H-9') | 5.01 | H-6ax |
| Oxetane Methylene (H-7'') | 4.54 | H-3eq |
| Benzylic Methylene (C-10) | - | H-3ax, H-5ax |
Data derived from a study on a related N-substituted derivative. wiley-vch.de
The spirocyclic nature of 2-oxa-5-azaspiro[3.5]nonane also impacts the reactivity of the embedded oxetane ring. While oxetanes are generally more stable than other three-membered cyclic ethers like epoxides, the strain within the four-membered ring can be exploited in certain chemical transformations. Ring-opening reactions of the oxetane moiety can be initiated by strong nucleophiles or under acidic conditions, although 3,3-disubstituted oxetanes, such as the spirocyclic system , exhibit enhanced stability compared to unsubstituted oxetane. This balance between stability and potential for ring-opening makes it a valuable motif, allowing the piperidine nitrogen to be functionalized while the oxetane ring remains intact under many standard reaction conditions.
Furthermore, the incorporation of an oxygen atom within the spirocyclic framework significantly influences the molecule's physicochemical properties. Oxa-spirocycles, in general, have been shown to possess improved aqueous solubility and lower lipophilicity compared to their all-carbon spirocyclic counterparts. This is a critical advantage in medicinal chemistry, where solubility is a key parameter for drug candidates. The oxetane moiety in 2-oxa-5-azaspiro[3.5]nonane can act as a hydrogen bond acceptor, further contributing to its favorable solubility profile. researchgate.net
In terms of synthetic applications, the reactivity of the piperidine nitrogen in 2-oxa-5-azaspiro[3.5]nonane is well-utilized. It readily undergoes N-acylation and N-alkylation reactions. For instance, it can be reacted with isocyanates to form urea (B33335) derivatives. google.com The spirocyclic structure does not appear to significantly diminish the nucleophilicity of the secondary amine, allowing for its incorporation into larger, more complex molecules. The reactivity of derivatives, such as 2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline, in oxidative cyclization reactions to form fused heterocyclic systems further highlights the utility of this scaffold. researchgate.net
Advanced Structural Analysis and Theoretical Investigations
Crystallographic Studies of 2-Oxa-5-azaspiro[3.5]nonane Oxalate (B1200264) Derivatives
Crystallographic techniques, particularly X-ray diffraction, are powerful tools for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the structure-property relationships of a molecule.
While a specific crystal structure for 2-Oxa-5-azaspiro[3.5]nonane oxalate is not publicly available, valuable insights can be drawn from crystallographic studies of closely related spirocyclic systems. For instance, the synthesis and X-ray crystallographic analysis of a derivative of the isomeric 2-oxa-7-azaspiro[3.5]nonane has been reported. mdpi.comnih.gov In this study, the expanded spirocyclic oxetane (B1205548) was successfully used to create a fused benzimidazole (B57391), and the structure of the resulting tetracyclic system was confirmed by X-ray crystallography. mdpi.com Such studies are crucial as they confirm the connectivity and stereochemistry of these complex three-dimensional scaffolds.
The general process of X-ray crystal structure determination for spirocyclic systems involves several key steps. High-quality crystals are grown, often through slow evaporation of a suitable solvent. nih.gov These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. This provides a definitive structural proof and is instrumental in structure-based drug design. mdpi.com
The following table summarizes key crystallographic parameters that are typically determined in such studies, using data for a related spirocyclic compound as a representative example.
| Parameter | Description | Representative Value |
| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Å, β = W° |
| Resolution | A measure of the level of detail observed in the electron density map. | ~0.8 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Note: The values in the table are illustrative and based on typical data for small organic molecules.
The X-ray crystal structure provides a wealth of information about the three-dimensional geometry and conformational preferences of the molecule. For spirocyclic systems like 2-Oxa-5-azaspiro[3.5]nonane, the analysis focuses on several key features:
Ring Pucker: The oxetane ring in spirocyclic systems is often found to be slightly puckered. nih.gov
Conformation of the Piperidine (B6355638) Ring: The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain.
Spirocyclic Junction: The spiro atom and the bonds connecting it to the two rings define a rigid and sterically demanding environment.
Intermolecular Interactions: In the crystalline state, molecules are held together by a network of intermolecular forces, such as hydrogen bonds. In the case of the oxalate salt, strong hydrogen bonds between the oxalate anion and the protonated amine of the spirocycle are expected.
The conformation of the substituent on the nitrogen atom of the piperidine ring is of particular interest. Studies on related N-alkylated spiro-oxetanes have shown that the substituent can adopt either an axial or equatorial position, and this preference can be influenced by the presence of the oxetane ring.
Computational Chemistry and Molecular Modeling
Computational chemistry provides a powerful complement to experimental studies, allowing for the investigation of molecular properties that may be difficult or impossible to measure directly.
The presence of two heteroatoms, oxygen and nitrogen, in the 2-Oxa-5-azaspiro[3.5]nonane framework significantly influences its electronic properties. The oxygen atom in the oxetane ring and the nitrogen atom in the piperidine ring are both electronegative, leading to a polarization of the surrounding bonds and the creation of a molecular dipole moment.
Computational studies on related spiro-compounds have shown that the nature of the heteroatom at the spiro-center can have a profound impact on the electronic and spectroscopic properties of the molecule. barbatti.org In 2-Oxa-5-azaspiro[3.5]nonane, the nitrogen atom acts as a key site for protonation, forming the oxalate salt. The basicity of this nitrogen is influenced by the presence of the adjacent oxetane ring. Studies have shown that the incorporation of an oxetane ring can decrease the basicity of a nearby amine. acs.org
The spirocyclic framework of 2-Oxa-5-azaspiro[3.5]nonane imparts a significant degree of rigidity to the molecule. acs.org This rigidity is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a biological target.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of the molecule and identify the most stable conformations. These calculations can also provide insights into the energy barriers between different conformations, which is a measure of the molecule's flexibility. For 2-Oxa-5-azaspiro[3.5]nonane, conformational analysis would focus on the chair and boat conformations of the piperidine ring and the puckering of the oxetane ring.
Molecular modeling can be used to predict the reactivity of a molecule and identify potential sites for interaction with other molecules. This is particularly relevant for understanding how this compound might interact with biological targets.
Key predicted interaction sites include:
Hydrogen Bond Donors: The protonated nitrogen atom in the piperidine ring is a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The oxygen atom of the oxetane ring and the oxygen atoms of the oxalate anion are potential hydrogen bond acceptors. nih.gov
Electrostatic Potential: The distribution of charge within the molecule, as calculated by computational methods, can reveal regions of positive and negative electrostatic potential that are likely to engage in electrostatic interactions.
The reactivity of the oxetane ring is also a subject of interest. While generally stable, the strained four-membered ring can undergo ring-opening reactions under certain conditions. acs.org Computational models can help to predict the likelihood of such reactions and the factors that might influence them.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block for Complex Molecules
2-Oxa-5-azaspiro[3.5]nonane oxalate (B1200264) serves as a foundational component for constructing more intricate molecular structures. Its bifunctional nature, containing both a secondary amine and an ether linkage, allows for a wide range of chemical transformations.
Synthesis of Novel Spirocyclic Compounds
The 2-oxa-5-azaspiro[3.5]nonane framework is a key constituent in the synthesis of novel and complex spirocyclic systems. While direct synthetic examples for the 2-Oxa-5-aza isomer are not extensively detailed in academic literature, the methodologies applied to its close isomers, such as 2-Oxa-7-azaspiro[3.5]nonane, are illustrative of its utility. A significant application involves the use of these spirocycles to create fused heterocyclic molecules. For instance, researchers have successfully synthesized a novel spirocyclic oxetane-fused benzimidazole (B57391) by using 2-Oxa-7-azaspiro[3.5]nonane as a key cycloamino substituent. acs.orgrsc.org This process involves an oxidative cyclization of an o-cycloalkylaminoacetanilide precursor, demonstrating how the spiro-nonane moiety can be integrated into larger, polycyclic systems with potential applications in medicinal chemistry. acs.org
General strategies for synthesizing oxa-spirocycles often rely on robust reactions such as iodocyclization, Williamson etherification, or Paternò–Büchi reactions, which build the strained oxetane (B1205548) ring. rsc.orgacs.orgacs.org These methods highlight the chemical versatility required to form the core spirocyclic structure, which then becomes available as a building block for further diversification. acs.org
Intermediate in Multi-step Organic Synthesis
The primary role of 2-Oxa-5-azaspiro[3.5]nonane oxalate in organic chemistry is as an intermediate in multi-step synthetic sequences. Its structure is a valuable alternative to more common moieties like morpholine (B109124). acs.org The oxalate salt of the related 2-Oxa-7-azaspiro[3.5]nonane is used as a stable precursor that can be employed in reactions to build more complex molecules. acs.org
A documented example is the synthesis of acetanilide (B955) cyclization precursors, where the spirocyclic oxetane oxalate salt is reacted with 1,4-dibromo-2-nitrobenzene (B110544) in a nucleophilic aromatic substitution reaction. acs.org The resulting intermediate is then carried forward through several steps to produce complex tetracyclic systems. acs.org This underscores the compound's function as a crucial stepping stone, allowing for the introduction of the unique spiro-oxetane motif into a larger molecular framework. Patents for related compounds, such as 7-oxo-2-azaspiro[3.5]nonane, further confirm the role of this structural class as key intermediates in the synthesis of pharmaceutically relevant molecules. researchgate.net
| Precursor Compound | Reaction Type | Resulting Complex Molecule | Reference |
|---|---|---|---|
| 2-Oxa-7-azaspiro[3.5]nonane | Oxidative Cyclization | Spirocyclic oxetane-fused benzimidazole | acs.org |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate salt | Nucleophilic Aromatic Substitution | N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | acs.orgrsc.org |
Contributions to Advanced Materials Development
The incorporation of spirocyclic oxetanes into materials can impart desirable properties such as increased polarity, improved thermal stability, and enhanced solubility. While specific research on this compound in materials science is limited, the properties of the oxa-azaspiro[3.5]nonane scaffold suggest its potential in several areas.
Utilization in Specialty Coatings and Adhesives
The inherent polarity and hydrogen-bonding capability of the 2-Oxa-5-azaspiro[3.5]nonane structure make it a candidate for inclusion in specialty coatings and adhesives. The nitrogen and oxygen atoms can promote adhesion to various substrates through hydrogen bonds and dipole-dipole interactions. Incorporating such a rigid, polar structure into a polymer backbone could enhance the durability and environmental resistance of a coating. While commercial sources for the related 2-Oxa-7-azaspiro[3.5]nonane hemioxalate suggest its utility in this area, specific academic research or patents detailing its performance in coating or adhesive formulations are not widely available.
Application as Catalysts or in Catalytic Systems
The well-defined, rigid three-dimensional structure of the azaspiro[3.5]nonane framework makes it a compelling scaffold for the development of ligands for asymmetric catalysis. The fixed spatial arrangement of the nitrogen and oxygen atoms could allow for effective coordination with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. Some sources suggest that 5-oxa-2-azaspiro[3.5]nonane oxalate can be used as a catalyst in organic synthesis. researchgate.net
Furthermore, advanced catalytic systems are employed in the synthesis of these complex spirocycles. For example, a cobalt(III)-catalyzed cascade C-H activation and carboamidation has been developed for the one-step synthesis of oxa-spirocyclic compounds, showcasing the synergy between catalysis and the construction of these valuable motifs. nih.gov
| Isomer/Related Compound | CAS Number | Molecular Formula (Oxalate) | Molecular Weight (Oxalate) |
|---|---|---|---|
| This compound | 1427359-47-4 | C₉H₁₅NO₅ | 217.22 g/mol |
| 2-Oxa-6-azaspiro[3.5]nonane oxalate | 1046153-20-1 | C₉H₁₅NO₅ | 217.22 g/mol |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate | 1379811-94-5 | C₉H₁₅NO₅ | 217.22 g/mol |
Investigations into Biological Activities and Medicinal Chemistry Design
Exploration of Biological Interactions and Mechanisms
The unique three-dimensional structure of spirocyclic oxetanes influences how they interact with biological systems at a molecular level.
The rigid, spirocyclic framework of compounds like 2-Oxa-5-azaspiro[3.5]nonane makes them valuable for targeting specific binding pockets within proteins. The oxetane (B1205548) ring, in particular, is noted for its ability to act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at an active site.
Research has shown that spirocyclic oxetanes can bind to the active site of enzymes such as NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many cancer cell lines. mdpi.com A key interaction for efficient binding and substrate reduction by NQO1 is hydrogen bonding with the His194 residue. mdpi.com The oxetane moiety's capacity for hydrogen bonding makes it a suitable candidate for designing molecules that target this specific interaction. mdpi.com This targeted binding can facilitate the reduction of specific substrates, presenting a potential therapeutic strategy.
By interacting with specific molecular targets, these compounds can modulate biochemical pathways. For instance, by targeting enzymes like NQO1, which plays a role in detoxification and protection against oxidative stress, spirocyclic oxetane-containing molecules can influence these cellular processes. mdpi.com The development of potent and selective inhibitors for various enzymes, such as aldehyde dehydrogenase 1A1 (ALDH1A1), has been shown to be successful with the incorporation of an oxetane moiety, which significantly improved metabolic stability compared to earlier compounds. nih.gov
Structural Design in Medicinal Chemistry
The incorporation of the 2-oxa-5-azaspiro[3.5]nonane scaffold is a deliberate design choice in medicinal chemistry, aimed at optimizing the physicochemical and pharmacological properties of a molecule.
Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, have been identified as valuable structural alternatives to commonly used fragments in drug discovery, like morpholine (B109124). mdpi.comnih.govresearchgate.net Morpholine is a frequent choice in drug design, but it can be susceptible to metabolic oxidation. nih.gov In some drug optimization campaigns, replacing the morpholine ring with other scaffolds, including those containing oxetane, has led to improved metabolic stability. nih.govacs.org Spirocyclic oxetanes can mimic the desirable properties of morpholine, such as its solubilizing ability, while offering a more robust metabolic profile. nih.govresearchgate.net
The introduction of a spirocyclic oxetane moiety can enhance the binding affinity of a molecule for its target. A drug discovery project aimed at developing substituents for higher binding affinity to the NQO1 active site specifically turned to the oxetane structure. mdpi.com The rationale was that the oxetane could provide the necessary hydrogen bonding capacity for an efficient interaction with the His194 residue of NQO1, which is crucial for the reduction of quinone substrates. mdpi.com The three-dimensionality and polarity of the oxetane ring can lead to a better conformational fit within a target's binding pocket, increasing steric bulk without significantly raising lipophilicity, which can be beneficial for affinity. nih.gov
A key advantage of incorporating an oxetane ring into a drug candidate is the potential for improved metabolic stability. researchgate.netnih.govacs.org The oxetane moiety is often more resistant to metabolic degradation compared to other common functional groups like gem-dimethyl groups or carbonyls. nih.govresearchgate.net Replacing a metabolically vulnerable part of a molecule with an oxetane can block common metabolic pathways, such as oxidation. nih.gov For example, studies have shown that substituting a gem-dimethyl group with an oxetane can significantly reduce the rate of metabolic degradation. nih.govresearchgate.net Similarly, oxetane-containing compounds have demonstrated superior metabolic stability in human liver microsomes compared to their tetrahydrofuran (B95107) (THF) counterparts. acs.org This enhanced robustness is a significant factor in drug design, as it can lead to improved pharmacokinetic profiles. nih.govacs.org
Design of Targeted Chemical Probes and Enzyme Inhibitors
The unique three-dimensional architecture of the 2-oxa-5-azaspiro[3.5]nonane scaffold has garnered attention in medicinal chemistry as a valuable building block for the design of sophisticated molecules, including targeted chemical probes and enzyme inhibitors. Its constrained conformation and the spatial arrangement of its heteroatoms allow for precise interactions with biological targets. Researchers have leveraged this spirocyclic motif to develop potent and selective inhibitors for enzymes implicated in various disease pathways.
A notable application of the 2-oxa-5-azaspiro[3.5]nonane framework is in the development of inhibitors for Extracellular signal-Regulated Kinase 5 (ERK5). ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers. Inhibition of ERK5 has emerged as a promising therapeutic strategy to combat tumor growth and overcome drug resistance.
In this context, a series of imidazopyridine compounds have been synthesized and evaluated for their ERK5 inhibitory activity. One such derivative, 7-[6-fluoro-7-[1-[4-(trifluoromethoxy)benzoyl]-4-piperidyl]-3H-imidazo[4,5-b]pyridin-2-yl]-2-oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, has been identified as a potent ERK5 inhibitor. google.com The design of this molecule incorporates the 2-oxa-5-azaspiro[3.5]nonane moiety, which plays a crucial role in orienting the molecule within the enzyme's active site to achieve high-affinity binding.
The synthesis of the 2-oxa-5-azaspiro[3.5]nonane core itself has been a subject of investigation, with researchers developing efficient synthetic routes. One reported method involves a two-step process starting from the Mannich-type addition of the Weiler dianion, followed by cyclization with oxetanone. doi.org The availability of such synthetic pathways is crucial for the exploration of this scaffold in drug discovery programs.
While the primary focus has been on ERK5, the 2-oxa-5-azaspiro[3.5]nonane scaffold holds potential for the design of inhibitors for other enzymes as well. The versatility of its structure allows for the introduction of various functional groups, enabling the fine-tuning of inhibitory activity and selectivity against different targets. For instance, derivatives of the closely related 2,7-diazaspiro[3.5]nonane have demonstrated high affinity for sigma 1 receptors (S1R), while 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has been found to inhibit carboxylesterase. These findings underscore the broad potential of spirocyclic scaffolds in medicinal chemistry.
Below is a table summarizing the research findings on a key derivative of 2-oxa-5-azaspiro[3.5]nonane as an enzyme inhibitor.
| Compound Name | Target Enzyme | Biological Activity |
| 7-[6-fluoro-7-[1-[4-(trifluoromethoxy)benzoyl]-4-piperidyl]-3H-imidazo[4,5-b]pyridin-2-yl]-2-oxa-5-azaspiro[3.5]nonane-5-carboxylic acid | ERK5 | Potent inhibitor of ERK5, a key enzyme in the MAPK signaling pathway implicated in cancer. google.com |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for 2-Oxa-5-azaspiro[3.5]nonane Oxalate (B1200264)
The synthesis of azaspiro[3.5]nonane cores is an active area of chemical research, with a focus on developing more efficient, stereoselective, and scalable methods. Future research into the synthesis of 2-Oxa-5-azaspiro[3.5]nonane oxalate will likely concentrate on novel strategies that offer advantages over existing multi-step procedures.
Furthermore, the exploration of green chemistry principles in the synthesis of this compound is anticipated. This would involve the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The development of asymmetric synthesis to access specific enantiomers of the molecule will also be crucial, as different stereoisomers can exhibit distinct biological activities and material properties.
Advanced Mechanistic Investigations into Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing its production and exploring its reactivity. Future research is expected to employ a combination of experimental and computational techniques to elucidate these mechanisms.
For example, detailed kinetic studies and the isolation and characterization of reaction intermediates could provide valuable insights into the cyclization steps that form the spirocyclic core. Computational modeling, such as density functional theory (DFT) calculations, can be used to map out reaction pathways, identify transition states, and predict the stereochemical outcomes of synthetic transformations.
Understanding the reactivity of the functional groups within 2-Oxa-5-azaspiro[3.5]nonane—the oxetane (B1205548) ring, the piperidine (B6355638) nitrogen, and the oxalate counter-ion—is also a key area for future investigation. For a related isomer, it has been noted that the nitrogen atoms in the azaspiro structure can act as nucleophiles, allowing for further functionalization through reactions like esterification and nucleophilic substitutions. smolecule.com Similar mechanistic studies on this compound will be crucial for its application as a versatile building block in the synthesis of more complex molecules.
Expanded Applications in Functional Material Design
The unique three-dimensional structure of spirocyclic compounds makes them attractive candidates for the design of novel functional materials. While specific applications for this compound in materials science are not yet widely reported, research on related compounds suggests promising future directions.
One area of potential is in the development of photochromic materials. A related isomer, 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, is used in the creation of materials that can reversibly change color in response to light. smolecule.com Future research could explore whether this compound or its derivatives can be incorporated into polymers or other matrices to create novel photo-responsive systems for applications such as smart windows, optical data storage, and sensors.
The inherent rigidity and defined stereochemistry of the spirocyclic core could also be exploited in the design of advanced polymers and specialty coatings, potentially enhancing properties like thermal stability, durability, and adhesion.
Deeper Exploration of Biological Interactions and Molecular Recognition
The field of medicinal chemistry represents a significant frontier for this compound. The free base, 2-Oxa-5-azaspiro[3.5]nonane, is recognized as a valuable building block for creating more complex molecules with potential biological activity. Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Emerging research points to the potential of this scaffold in developing novel therapeutic agents. Preliminary studies on the free base suggest it may have antimicrobial and anticancer properties. A particularly interesting avenue of future research is its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in certain cancer cells. Deeper investigation into this interaction could lead to the development of targeted cancer therapies.
Future research will likely involve:
Binding Affinity Assays: To quantify the interaction of 2-Oxa-5-azaspiro[3.5]nonane and its derivatives with specific biological targets like enzymes and receptors.
Structural Biology Studies: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound when bound to its biological target, which can guide the design of more potent and selective molecules.
In Vitro and In Vivo Studies: To evaluate the biological effects of the compound in cell-based assays and animal models to understand its therapeutic potential.
The oxalate salt form itself can enhance stability and solubility, which is a crucial aspect of drug development.
Q & A
Q. What are the recommended synthetic protocols for preparing 2-Oxa-5-azaspiro[3.5]nonane oxalate?
Synthesis typically involves cyclization reactions to construct the spirocyclic core, followed by oxalate salt formation. Key steps include:
- Spirocyclic Core Formation : Use of iodomethyl intermediates (e.g., 6-(iodomethyl)-7-oxaspiro[3.5]nonane derivatives) as electrophiles, enabling nucleophilic attack to form the spiro structure under anhydrous conditions .
- Oxalate Salt Preparation : Reaction of the free base with oxalic acid in polar solvents (e.g., ethanol or methanol) under controlled pH, followed by crystallization .
- Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometry (1:2 for base-to-oxalic acid ratio) to enhance yield and purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm spirocyclic structure and proton environments. For example, distinct singlet peaks for oxalate protons (~δ 4.2 ppm) and azaspiro NH groups (~δ 2.8–3.5 ppm) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of oxalate at ~1700 cm⁻¹ and N–H bending at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₅NO₃ at m/z 186.11) .
- X-ray Crystallography : Resolve spirocyclic conformation and salt stoichiometry .
Q. What physicochemical properties of this compound are essential for experimental design?
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its pharmacological activity?
The spirocyclic scaffold enhances conformational rigidity, potentially improving target selectivity. For example:
- Sigma Receptor Binding : Analogous 2,7-diazaspiro[3.5]nonane derivatives exhibit high affinity for Sigma-1 receptors (Ki < 50 nM), with oxalate salts enhancing solubility for in vivo studies .
- Structure-Activity Relationship (SAR) : Substituents on the nitrogen or oxygen atoms modulate intrinsic activity. Computational docking studies suggest the oxalate group stabilizes receptor-ligand interactions via hydrogen bonding .
Q. What computational strategies are used to predict the reactivity and stability of this compound?
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in biological environments .
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites (e.g., oxalate’s carboxylate groups as hydrogen bond acceptors) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.2, indicating moderate lipophilicity) .
Q. How can researchers address contradictions in pharmacological data for this compound?
- Reproducibility Checks : Validate assays across multiple models (e.g., in vitro receptor binding vs. in vivo behavioral tests) .
- Batch Analysis : Compare purity (>95% by HPLC) and salt stoichiometry (1:1 vs. 2:1 oxalate ratios) to identify batch-dependent variability .
- Control Experiments : Test free base vs. oxalate salt forms to isolate salt-specific effects on bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
